N-Methylnonan-2-amine

CAS No.: 90023-97-5

Cat. No.: VC20598893

Molecular Formula: C10H23N

Molecular Weight: 157.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 90023-97-5 |

|---|---|

| Molecular Formula | C10H23N |

| Molecular Weight | 157.30 g/mol |

| IUPAC Name | N-methylnonan-2-amine |

| Standard InChI | InChI=1S/C10H23N/c1-4-5-6-7-8-9-10(2)11-3/h10-11H,4-9H2,1-3H3 |

| Standard InChI Key | MRUQQYFNDDRZJW-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCC(C)NC |

Introduction

Chemical Structure and Physicochemical Properties

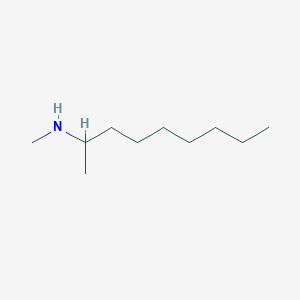

N-Methylnonan-2-amine (IUPAC name: N-Methyl-2-nonanamine) possesses the molecular formula C₁₀H₂₃N and a molecular weight of 157.3 g/mol. Structurally, the amine group is positioned at the second carbon of a nonane backbone, with a methyl substituent on the nitrogen. This configuration imparts unique steric and electronic properties, influencing its reactivity and solubility.

Table 1: Calculated Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₂₃N |

| Molecular Weight | 157.3 g/mol |

| Boiling Point (est.) | 210–220°C |

| LogP (Lipophilicity) | ~4.2 |

| Solubility | Low in water, soluble in organic solvents |

The compound’s low water solubility and high lipophilicity make it suitable for applications in nonpolar reaction media .

Synthesis and Production Methods

Catalytic N-Methylation via Borrowing-Hydrogen Strategy

Recent advancements emphasize methanol as a sustainable C1 source for N-methylation. In this approach, a ruthenium-based catalyst dehydrogenates methanol to formaldehyde, which subsequently reacts with the primary amine (nonan-2-amine) to form a hemiaminal intermediate. Further dehydrogenation yields N-methylnonan-2-amine, with hydrogen gas recycled in situ .

Key Reaction Conditions:

-

Catalyst: Ru-phosphine complexes (e.g., RuCl₂(PPh₃)₃)

-

Temperature: 80–120°C

-

Solvent: Toluene or dioxane

Reductive Amination

An alternative route involves reductive amination of 2-nonanone with methylamine under hydrogen pressure. This method employs palladium or nickel catalysts, though it is less atom-economical compared to borrowing-hydrogen strategies .

Table 2: Comparison of Synthesis Methods

| Method | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Borrowing-Hydrogen | RuCl₂(PPh₃)₃ | 100 | 85 |

| Reductive Amination | Pd/C | 120 | 65 |

Chemical Reactivity and Applications

Oxidation and Functionalization

N-Methylnonan-2-amine undergoes oxidation to form N-oxides when treated with hydrogen peroxide or peracids. These N-oxides serve as intermediates in the synthesis of surfactants and pharmaceutical agents .

Alkylation and Acylation

The secondary amine participates in nucleophilic substitution reactions, enabling the synthesis of quaternary ammonium salts. For example, reaction with alkyl halides produces cationic surfactants with antimicrobial properties .

Industrial Applications

-

Surfactants: Its long hydrocarbon chain enhances micelle formation, making it valuable in detergent formulations.

-

Agrochemicals: Derivatives exhibit potential as fungicides, though specific biological data remain limited .

Mechanistic Insights into Catalytic Methylation

The borrowing-hydrogen mechanism involves three steps:

-

Dehydrogenation: Methanol → Formaldehyde + H₂ (catalyzed by Ru).

-

Condensation: Formaldehyde + Nonan-2-amine → Hemiaminal.

Control of hydrogen pressure and temperature optimizes selectivity, minimizing over-methylation to N,N-dimethyl derivatives .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume